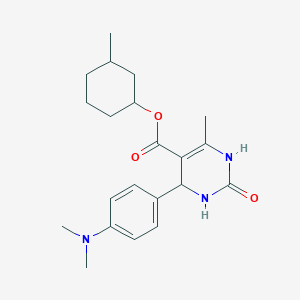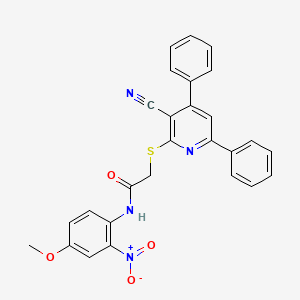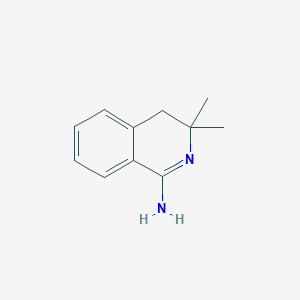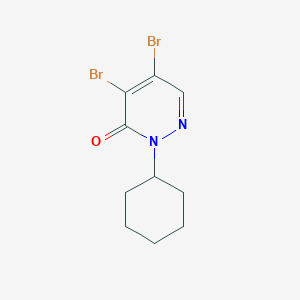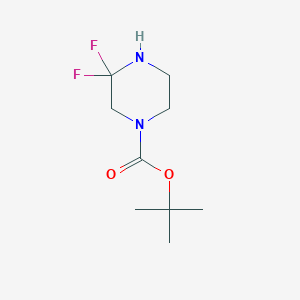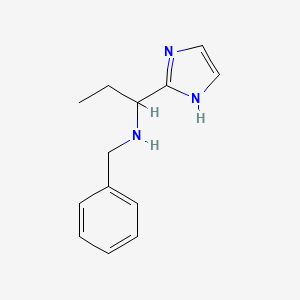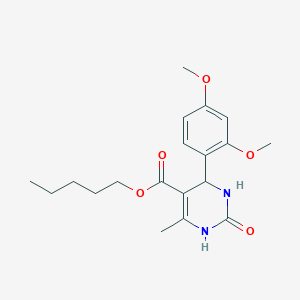
Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
The synthesis of Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dimethoxyphenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding. The tetrahydropyrimidine ring can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar compounds to Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
2,4-Dimethoxybenzyl alcohol: Shares the dimethoxyphenyl group but lacks the tetrahydropyrimidine ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a similar aromatic structure but with different functional groups and a triazole ring.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds have a similar aromatic structure and are used as bacterial RNA polymerase inhibitors.
The uniqueness of this compound lies in its combination of the tetrahydropyrimidine ring and the pentyl ester, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C19H26N2O5 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-5-6-7-10-26-18(22)16-12(2)20-19(23)21-17(16)14-9-8-13(24-3)11-15(14)25-4/h8-9,11,17H,5-7,10H2,1-4H3,(H2,20,21,23) |
Clé InChI |
PXJORVYPGJCONH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


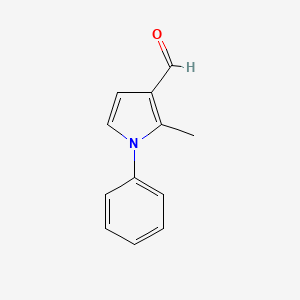
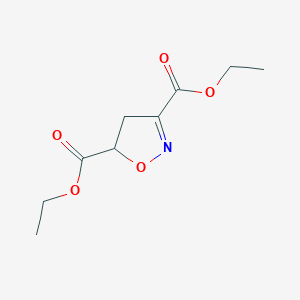
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)
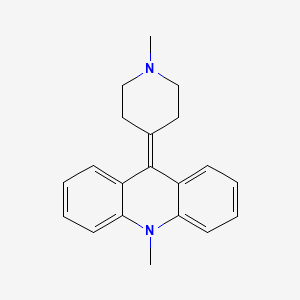
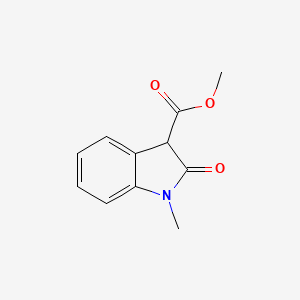
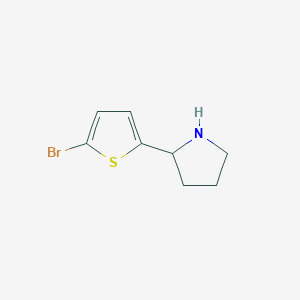
![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
